![molecular formula C16H34ClNO5 B1651412 NH2-PEG5-C6-Cl CAS No. 1261238-22-5](/img/structure/B1651412.png)
NH2-PEG5-C6-Cl
Overview
Description
NH2-PEG5-C6-Cl, also known as K-7, is a linker that refers to the PEG composition . It belongs to the class of PEGylated organic molecules. It can be used in the synthesis of a series of compounds that induce degradation of intracellular molecules by autophagy .
Synthesis Analysis
NH2-PEG5-C6-Cl can be used in the synthesis of a series of compounds that induce degradation of intracellular molecules by autophagy . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity .Molecular Structure Analysis
The molecular weight of NH2-PEG5-C6-Cl is 355.90 . The molecular formula is C16H34ClNO5 . The SMILES representation is NCCOCCOCCOCCOCCOCCCCCCl .Chemical Reactions Analysis
NH2-PEG5-C6-Cl is used in the synthesis of a series of compounds that induce degradation of intracellular molecules by autophagy . This suggests that it participates in chemical reactions that lead to the formation of these compounds.Physical And Chemical Properties Analysis
The molecular weight of NH2-PEG5-C6-Cl is 355.90 . The molecular formula is C16H34ClNO5 . The SMILES representation is NCCOCCOCCOCCOCCOCCCCCCl . The salt form of NH2-PEG5-C6-Cl, known as NH2-PEG5-C6-Cl hydrochloride, usually boasts enhanced water solubility and stability .Scientific Research Applications
Drug Development PROTAC Linker
NH2-PEG5-C6-Cl is utilized as a PROTAC linker in drug development. PROTACs (Proteolysis Targeting Chimeras) are molecules designed to target specific proteins for degradation. The NH2-PEG5-C6-Cl serves as a bridge connecting the protein-binding molecule to the E3 ligase, facilitating the targeted protein’s degradation .
Chemical Synthesis
This compound can be used in chemical synthesis to create a variety of PROTACs with different targets, due to its reactive chloride group which can be substituted with various nucleophiles .
Biological Research
In biological research, NH2-PEG5-C6-Cl’s applications include studying protein function and interactions by modulating the presence and absence of specific proteins through PROTAC-induced degradation .
Therapeutic Agent Development
The ability of NH2-PEG5-C6-Cl to facilitate the degradation of specific proteins makes it valuable in developing therapeutic agents for diseases where protein dysregulation is a factor .
properties
IUPAC Name |
2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34ClNO5/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18/h1-16,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGFKRLCLUQKRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901237449 | |
Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901237449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NH2-PEG5-C6-Cl | |
CAS RN |
1261238-22-5 | |
Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261238-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-Chloro-3,6,9,12,15-pentaoxaheneicosan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901237449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.